2,2,3,3-Tetramethylcyclopropan-1-amine
CAS No.: 80874-88-0
Cat. No.: VC15763113
Molecular Formula: C7H15N
Molecular Weight: 113.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80874-88-0 |
|---|---|
| Molecular Formula | C7H15N |
| Molecular Weight | 113.20 g/mol |
| IUPAC Name | 2,2,3,3-tetramethylcyclopropan-1-amine |
| Standard InChI | InChI=1S/C7H15N/c1-6(2)5(8)7(6,3)4/h5H,8H2,1-4H3 |
| Standard InChI Key | KSAYLAYKWFYDET-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(C1(C)C)N)C |
Introduction
2,2,3,3-Tetramethylcyclopropan-1-amine is a unique organic compound characterized by its cyclopropane ring structure with four methyl groups attached. This cyclic amine exhibits distinct chemical properties due to the steric hindrance provided by the methyl groups, making it an interesting subject for various chemical and biological studies.
Applications
2,2,3,3-Tetramethylcyclopropan-1-amine has potential applications in various fields, including:
-
Pharmaceuticals: Its unique structure could be exploited in the design of novel drugs.
-
Agriculture: It might serve as an intermediate in the synthesis of agrochemicals.
-
Biological Studies: The compound's reactivity makes it suitable for studying enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methylcyclopropan-1-amine | C4H9N | Simpler structure; less steric hindrance |
| 2-Methylcyclopropan-1-amine | C4H9N | One less methyl group; different reactivity |
| 1-Aminocyclobutane | C4H9N | Four-membered ring; different strain and properties |
| 2-Ethylamino-cyclopropane | C6H13N | Ethyl substitution alters solubility and reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume